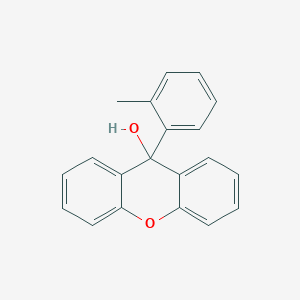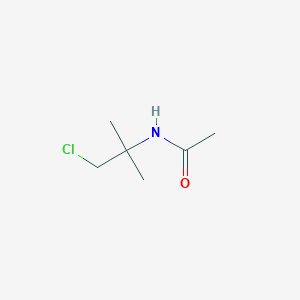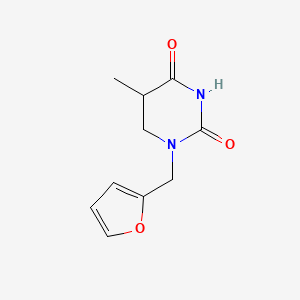
1-(Furan-2-ylmethyl)-5-methyldihydropyrimidine-2,4(1h,3h)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Furan-2-ylmethyl)-5-methyldihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a furan ring attached to a dihydropyrimidine dione core
准备方法
The synthesis of 1-(Furan-2-ylmethyl)-5-methyldihydropyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from commercially available reagents. One common method involves the condensation of a furan derivative with a dihydropyrimidine precursor under controlled conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dichloromethane or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: For large-scale production, the process may be optimized to include continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
1-(Furan-2-ylmethyl)-5-methyldihydropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The furan ring and the dihydropyrimidine core can undergo substitution reactions with electrophiles or nucleophiles, resulting in a variety of substituted products.
Common Reagents and Conditions: Typical reagents include acids, bases, and transition metal catalysts, with reactions often conducted under reflux or at room temperature depending on the desired transformation.
Major Products: The major products formed from these reactions include various substituted and functionalized derivatives of the original compound.
科学研究应用
1-(Furan-2-ylmethyl)-5-methyldihydropyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and as a modulator of biological pathways.
Medicine: Research has indicated its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
作用机制
The mechanism by which 1-(Furan-2-ylmethyl)-5-methyldihydropyrimidine-2,4(1H,3H)-dione exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes and receptors, to modulate their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction and metabolic processes, leading to its observed biological effects.
相似化合物的比较
1-(Furan-2-ylmethyl)-5-methyldihydropyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(Furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione and other furan-containing dihydropyrimidines share structural similarities.
Uniqueness: The unique combination of the furan ring and the dihydropyrimidine dione core in this compound contributes to its distinct chemical and biological properties, setting it apart from other related compounds.
属性
CAS 编号 |
6306-76-9 |
|---|---|
分子式 |
C10H12N2O3 |
分子量 |
208.21 g/mol |
IUPAC 名称 |
1-(furan-2-ylmethyl)-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H12N2O3/c1-7-5-12(10(14)11-9(7)13)6-8-3-2-4-15-8/h2-4,7H,5-6H2,1H3,(H,11,13,14) |
InChI 键 |
SZGXNQRVDBXVOY-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(C(=O)NC1=O)CC2=CC=CO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dibenzo[b,d]thiophene-4,6-diyldiboronic acid](/img/structure/B14745132.png)

![Thiopyrano[4,3-b]indole](/img/structure/B14745141.png)


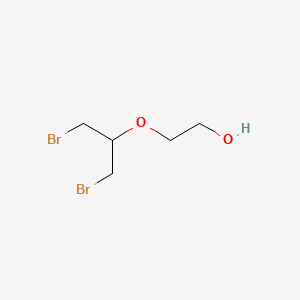
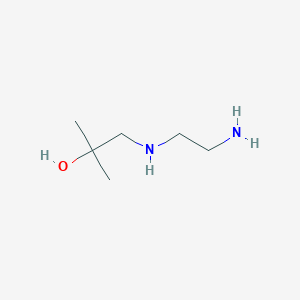

![N-[(2-benzothiazol-2-yl-4-bromo-phenyl)thiocarbamoyl]-3-butoxy-benzamide](/img/structure/B14745169.png)
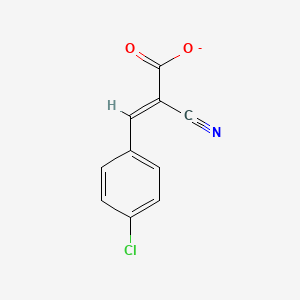
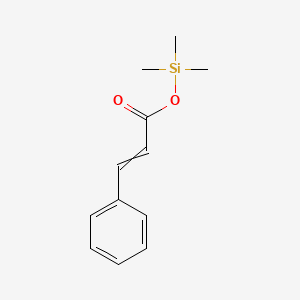
![2-[2-(3-Methoxyphenyl)ethyl]cyclohexane-1,3-dione](/img/structure/B14745177.png)
